4-(Imidazo[1,2-a]pyridin-2-yl)phenol
Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)phenol is a heterocyclic compound that combines the structural features of phenol and imidazo[1,2-a]pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenol and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-(Imidazo[1,2-a]pyridin-2-yl)phenol can be compared with other similar compounds, such as:
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
The uniqueness of this compound lies in its combination of the phenol and imidazo[1,2-a]pyridine moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDIUGVJZDRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355947 | |
Record name | Phenol, 4-imidazo[1,2-a]pyridin-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57636-31-4 | |
Record name | Phenol, 4-imidazo[1,2-a]pyridin-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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